![molecular formula C21H25N5O3 B2569783 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1797956-12-7](/img/structure/B2569783.png)
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has shown that compounds with similar structural motifs exhibit significant antimicrobial and antifungal activities. For instance, derivatives of piperidine and benzothiazole have demonstrated efficacy against pathogenic bacteria and Candida species. These studies highlight the potential of such compounds in the development of new antimicrobial agents with improved activity profiles and lower cytotoxicity, suggesting a possible area of application for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide in antimicrobial research (Mokhtari & Pourabdollah, 2013).
Anticonvulsant and Antinociceptive Properties
Some compounds with structural similarities, especially those incorporating piperidine moieties, have shown promising anticonvulsant and antinociceptive properties. These findings are significant for the development of new therapeutic agents for the treatment of epilepsy and pain. The broad spectra of activity against preclinical seizure models and the ability to modulate neurotransmitter levels, such as GABA in the brain, underscore the potential pharmacological applications of such compounds (Kamiński et al., 2016).
Drug Design and Development
The design and synthesis of novel compounds, including those with piperidine and pyridine moieties, play a crucial role in the discovery of new drugs with enhanced efficacy and selectivity. Studies involving the synthesis of derivatives targeting specific receptors, such as histamine H3 receptors, illustrate the importance of structural modifications in achieving desired biological activities and receptor affinities. This research avenue suggests that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide could be a candidate for further modification and evaluation in drug discovery programs (Sadek et al., 2014).
Eigenschaften
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-28-18-4-3-16(11-19(18)29-2)12-20(27)25-14-15-5-9-26(10-6-15)21-17(13-22)23-7-8-24-21/h3-4,7-8,11,15H,5-6,9-10,12,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWXYYXCWRIDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.